2-Chloropyridine-3,5-dicarbonitrile
Overview
Description
2-Chloropyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H2ClN3. It is a derivative of pyridine, featuring a chlorine atom at the second position and two cyano groups at the third and fifth positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-Chloropyridine-3,5-dicarbonitrile is various biologically active molecules. This compound is a structural element of these molecules, which can be used as non-steroidal anti-inflammatory , antimitotic , antibacterial drugs , ligands of adenosine receptors with antineuropathic activity , apoptosis inducers and tubulin inhibitors with antiproliferative action . It also acts on human FER tyrosine kinase , human dihydroorotate dehydrogenase (DHODH) , and HIV 1 inhibitors .
Mode of Action
The mode of action of this compound involves the nucleophilic substitution of chlorine . This reaction occurs when the compound interacts with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C . This results in the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles .
Result of Action
The result of the action of this compound is the production of 2-(arylamino)pyridin-3,4-dicarbonitriles . These compounds have been found to exhibit efficient fluorescence in solution and the solid state . They also have potential applications in various therapeutic areas, including inflammation, cell division, bacterial growth, neuropathic pain, apoptosis, cell proliferation, and viral inhibition .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the reaction with anilines requires a temperature of 120°C and the presence of DIPEA . .
Biochemical Analysis
Biochemical Properties
2-Chloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a modest inhibitor at micromolar concentrations . These interactions suggest that this compound may influence neurotransmission processes by modulating the activity of these enzymes. Additionally, it can be used in the synthesis of other bioactive molecules, indicating its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can affect neurotransmitter levels, thereby impacting neuronal cell function . Moreover, its role in the synthesis of bioactive molecules suggests that it may have broader implications in cellular metabolism and gene expression regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase and butyrylcholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it could potentially lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for potential therapeutic use.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding these localization patterns is important for elucidating the compound’s mechanism of action and its potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyridine-3,5-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of benzoyl cyanide with malononitrile in the presence of piperidine, followed by treatment with gaseous hydrogen chloride . Another method utilizes triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid . These methods, however, often suffer from drawbacks such as prolonged reaction times and low yields.
A more efficient synthetic route involves the use of tetrachlorosilane and zinc chloride as a binary reagent. This green one-pot method involves stirring various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 hours . This method offers higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex heterocyclic structures.
Reduction and Oxidation: The cyano groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or nickel complexes and are conducted under inert atmospheres.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Cycloaddition Reactions: Complex heterocyclic compounds.
Reduction and Oxidation: Amines and carboxylic acids.
Scientific Research Applications
2-Chloropyridine-3,5-dicarbonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Similar structure but with an amino group instead of a chlorine atom at the second position.
2-Chloropyridine-4,6-dicarbonitrile: Similar structure but with cyano groups at the fourth and sixth positions.
2-Chloropyridine-3,4-dicarbonitrile: Similar structure but with cyano groups at the third and fourth positions.
Uniqueness
2-Chloropyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and cyano groups at strategic positions allows for versatile chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-chloropyridine-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJFCLLYTVUQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450776 | |
Record name | 2-chloropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172208-08-1 | |
Record name | 2-chloropyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridine-3,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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